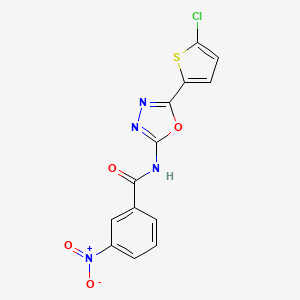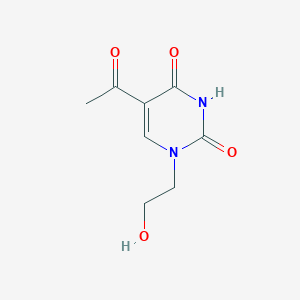
5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione, commonly known as AHP, is an organic compound that has been used for a variety of applications in scientific research. It is a colorless, water-soluble compound with a molecular weight of 176.14 g/mol. AHP has been found to possess a number of interesting properties, including a high degree of solubility in both aqueous and organic solvents, as well as a low melting point (73°C). It is also known to have a low toxicity, making it an ideal candidate for a wide range of scientific research applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on pyrimidinedione derivatives, including 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione, often focuses on their synthesis and chemical characterization. For instance, new pyrimidinedione derivatives have been isolated from natural sources such as the gorgonian coral Verrucella umbraculum, elucidated through spectroscopic methods, indicating the compound's potential for further pharmacological exploration (Huang et al., 2013). Additionally, synthetic pathways have been developed for creating pyrimidinedione derivatives with antimicrobial properties, showcasing the versatility of these compounds in drug development (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Biological Activities and Applications
Several studies have highlighted the biological activities of pyrimidinedione derivatives. For instance, derivatives of 2,4(1H,3H)-pyrimidinedione have been studied for their potent inhibition of HIV types 1 and 2, suggesting their utility in antiviral therapy (Buckheit, Hartman, Watson, et al., 2007). Furthermore, these compounds have been used in the synthesis of nucleoside analogues, expanding their applications in medicinal chemistry and drug development (Afifi, Ebead, Pignatelli, & Lee-Ruff, 2015).
Pharmacological Potential
The pharmacological potential of pyrimidinedione derivatives extends to their application in biosynthesis and as precursors in various synthetic pathways for drug development. For example, these compounds play a crucial role in the biosynthesis of vitamin B2 (riboflavin), showcasing their importance in biochemical pathways and potential for therapeutic applications (Bacher, Eberhardt, Fischer, Kis, & Richter, 2000). Additionally, the exploration of novel prodrugs of tegafur, a 5-fluorouracil derivative, emphasizes the compound's improved anticancer activity and antiangiogenic properties, highlighting the ongoing research into enhancing the efficacy of existing chemotherapy agents (Engel, Nudelman, Tarasenko, et al., 2008).
Propriétés
IUPAC Name |
5-acetyl-1-(2-hydroxyethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-5(12)6-4-10(2-3-11)8(14)9-7(6)13/h4,11H,2-3H2,1H3,(H,9,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPFVEYKACDMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide](/img/structure/B2587543.png)
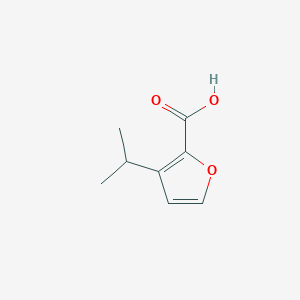
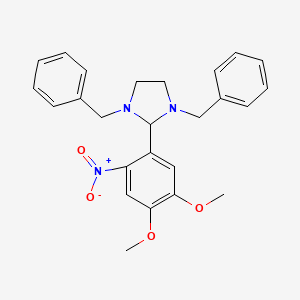
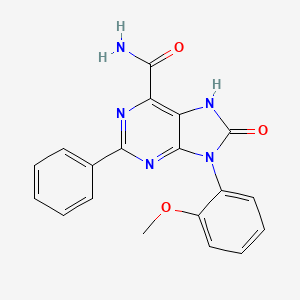
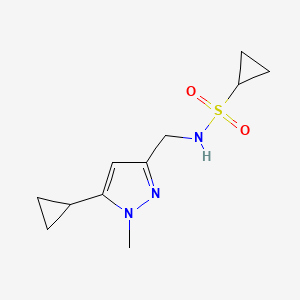
![1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2587550.png)
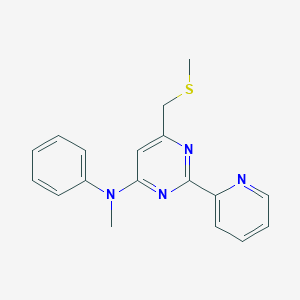
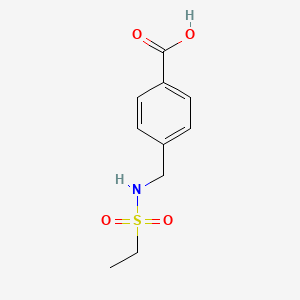

![(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2587554.png)
![6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2587557.png)
![3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2587559.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2587560.png)
